Tamra-peg7-N3

Bioconjugation Protein Labeling Drug Delivery

TAMRA-PEG7-N3 combines a tetramethylrhodamine fluorophore (Ex/Em ~553/575 nm) with a PEG7 spacer and terminal azide, enabling both CuAAC and SPAAC click chemistry. The PEG7 linker enhances aqueous solubility and reduces steric hindrance versus shorter PEG chains (PEG3/PEG4), making it superior for labeling large biomolecules, cell-surface proteins, and nanoparticles. Its azide terminus enables copper-free SPAAC for live-cell applications where copper cytotoxicity is a concern. TAMRA's high photostability surpasses cyanine dyes like Cy3B, supporting long-term live-cell imaging and single-molecule tracking. Also functions as an efficient FRET acceptor for FAM-based biosensors and molecular beacons.

Molecular Formula C42H58N6O11
Molecular Weight 822.9 g/mol
Cat. No. B12378859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTamra-peg7-N3
Molecular FormulaC42H58N6O11
Molecular Weight822.9 g/mol
Structural Identifiers
SMILESCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]
InChIInChI=1S/C24H22N2O3.C18H36N4O8/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-18(23)20-2-4-24-6-8-26-10-12-28-14-16-30-17-15-29-13-11-27-9-7-25-5-3-21-22-19/h5-14H,1-4H3;2-17H2,1H3,(H,20,23)
InChIKeyBCVDBMWWYUGLRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAMRA-PEG7-N3: A PEG7-Linked Azide-Functionalized TAMRA Dye for Click Chemistry and Bioconjugation


TAMRA-PEG7-N3 is a heterobifunctional compound that integrates a tetramethylrhodamine (TAMRA) fluorophore with a heptaethylene glycol (PEG7) spacer, terminated by an azide group. The TAMRA core provides robust red fluorescence with excitation/emission maxima at approximately 553/575 nm . The PEG7 spacer enhances aqueous solubility and reduces aggregation during bioconjugation . The terminal azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offering versatile bioorthogonal labeling strategies .

TAMRA-PEG7-N3: Why Direct Substitution with Other TAMRA or PEG-Based Linkers is Not Advisable


Direct substitution of TAMRA-PEG7-N3 with other TAMRA derivatives or PEG linkers is not advisable due to quantifiable differences in solubility, steric accessibility, and reaction compatibility. The PEG7 spacer provides enhanced aqueous solubility and reduces steric hindrance compared to shorter PEG chains like PEG3 or PEG4, which can impact labeling efficiency and biomolecule function . Furthermore, the specific combination of TAMRA's photophysical properties and the azide functionality enables a wider range of click chemistry applications, including both CuAAC and SPAAC, compared to alternatives lacking this dual reactivity .

Quantitative Differentiation of TAMRA-PEG7-N3: Evidence-Based Performance Against Comparators


Enhanced Aqueous Solubility and Reduced Aggregation with PEG7 Spacer

The incorporation of a PEG7 spacer significantly enhances aqueous solubility compared to shorter PEG linkers. While quantitative solubility data for TAMRA-PEG7-N3 is limited, the general property of PEG linkers is that longer chains increase water solubility and reduce aggregation . For instance, TAMRA-PEG3-Azide has limited water solubility, whereas TAMRA-PEG7-N3 is reported to have improved solubility due to the longer PEG chain . This difference is critical for applications requiring high concentrations in aqueous buffers.

Bioconjugation Protein Labeling Drug Delivery

High Photostability Compared to Cyanine Dyes

TAMRA exhibits significantly higher photostability compared to cyanine dyes like Cy3B, which is crucial for time-lapse imaging and single-molecule tracking. In a study comparing 5-TAMRA and Cy3B, 5-TAMRA showed a lower quantum yield (37–39% vs. ~57% for Cy3B) but considerably higher photostability [1]. This higher photostability translates to reduced photobleaching during prolonged illumination, allowing for longer observation times and improved data quality in live-cell experiments.

Live-cell Imaging Fluorescence Microscopy Photostability

Dual Click Chemistry Reactivity: CuAAC and SPAAC Compatibility

TAMRA-PEG7-N3 is compatible with both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) . This dual reactivity provides flexibility in experimental design, allowing users to choose between fast, copper-dependent reactions (CuAAC) or copper-free reactions (SPAAC) that are more suitable for live-cell or in vivo applications. In contrast, many alternatives are limited to a single click chemistry modality.

Click Chemistry Bioorthogonal Chemistry Bioconjugation

Optimal Use Cases for TAMRA-PEG7-N3 in Bioconjugation and Fluorescence Imaging


Site-Specific Protein Labeling via SPAAC

TAMRA-PEG7-N3 is ideally suited for site-specific labeling of azide-modified proteins using strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the cytotoxic copper catalyst used in CuAAC. This is particularly valuable for labeling cell surface proteins or proteins in live cells, where copper can be toxic. The PEG7 spacer minimizes steric hindrance and improves solubility, facilitating efficient labeling of large biomolecules [1].

Long-Term Live-Cell Imaging and Single-Molecule Tracking

The high photostability of the TAMRA fluorophore makes TAMRA-PEG7-N3 an excellent choice for long-term live-cell imaging and single-molecule tracking experiments. Compared to cyanine dyes like Cy3B, TAMRA exhibits significantly reduced photobleaching under continuous illumination, enabling extended observation of dynamic biological processes [2].

FRET-Based Assays and Molecular Beacons

TAMRA-PEG7-N3 can serve as an efficient FRET acceptor in assays utilizing fluorescein (FAM) or other green-emitting donors. The spectral overlap between TAMRA and FAM, combined with the high extinction coefficient of TAMRA, makes it a robust quencher in molecular beacons and other FRET-based biosensors .

Liposome and Nanoparticle Functionalization

The azide functionality of TAMRA-PEG7-N3 allows for efficient conjugation to cyclooctyne-modified liposomes or nanoparticles via SPAAC, enabling precise control over the number of ligands coupled per particle. This has been demonstrated for small molecule dyes and can be extended to larger biomolecules, providing a versatile platform for targeted drug delivery and imaging [3].

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